(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid is a key intermediate in the synthesis of Cefodizime sodium, a third-generation cephalosporin antibiotic. [] Its structure contains a thiazole ring substituted with a methyl group, a p-tolyl group, and an acetic acid moiety. This compound is crucial for introducing the specific side chain responsible for Cefodizime's improved antibacterial activity.
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid is a compound with the molecular formula and a molecular weight of 251.31 g/mol. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, often exhibiting properties that make them useful in pharmaceuticals.
This compound can be synthesized through various chemical routes, often involving the reaction of thiazole intermediates with acetic acid derivatives. The synthesis and characterization of thiazole compounds have been extensively documented in chemical literature, highlighting their relevance in drug discovery and development.
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid is classified as an organic compound, specifically a thiazole derivative. It is categorized under heterocyclic compounds due to its cyclic structure containing nitrogen and sulfur atoms.
The synthesis of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts used, can vary based on the synthetic route employed .
The structure of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid features a thiazole ring substituted with a methyl group at position 2 and a p-tolyl group at position 4. The acetic acid functional group is attached at position 5 of the thiazole ring.
The compound's structural data includes:
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid can undergo various chemical reactions, including:
Technical details regarding these reactions often involve specific reagents and conditions that facilitate desired transformations .
The mechanism of action for (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid is primarily linked to its biological activity as an anti-inflammatory and antimicrobial agent. The thiazole ring system is believed to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in inflammatory processes.
Research indicates that compounds containing thiazole moieties can modulate signaling pathways related to inflammation and microbial resistance. The exact mechanism often requires detailed biochemical studies to elucidate interactions at the molecular level .
Relevant data from studies indicate that modifications to the thiazole structure can significantly influence both physical properties and reactivity .
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid has several scientific uses, particularly in:
Given its diverse applications, ongoing research continues to explore new therapeutic potentials associated with this compound .
The strategic integration of the thiazole core into hybrid molecular architectures leverages its inherent bioisosteric properties and diverse pharmacological profiles. (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid serves as a versatile scaffold due to its three distinct pharmacophoric regions: the acetic acid moiety (hydrogen bonding domain), 2-methylthiazole (heterocyclic core), and 4-p-tolyl group (hydrophobic domain). Molecular hybridization techniques fuse this scaffold with complementary pharmacophores to enhance target engagement. Pyrazoline-thiazole hybrids exemplify this approach, where the acetic acid linker enables covalent conjugation while preserving electronic and steric compatibility. Such hybrids demonstrate synergistic effects against oncology targets, as the thiazole unit intercalates with hydrophobic enzyme pockets while the pyrazoline fragment modulates kinase selectivity [7].
The acetic acid moiety’s role extends beyond linker functionality; its ionizable carboxyl group enhances solubility and participates in critical hydrogen-bonding interactions with catalytic residues of enzymes like protein tyrosine phosphatase 1B (PTP1B) and dihydrofolate reductase (DHFR). Hybridization strategies systematically vary the conjugated pharmacophore (e.g., aryl pyrazolines, piperidines) to optimize spatial orientation toward adjacent subpockets in target binding sites. This approach yielded derivatives with low micromolar IC50 values against breast cancer (MCF-7) cell lines, as illustrated below:
Table 1: Cytotoxicity of Thiazole Hybrids Against MCF-7 Cells | Hybrid Structure | IC50 (µM) | Target Engagement |
---|---|---|---|
Pyrazoline-thiazole conjugate | 7.21 | EGFR/HER2 dual inhibition | |
Piperidine-thiosemicarbazone-thiazole | 13.70 | DHFR competitive inhibition | |
Quinazoline-chalcone-thiazole | 8.30* | DNA groove binding & EGFR inhibition |
*Binding affinity (kcal/mol) [7] [8] [4]
Systematic SAR studies of (2-methyl-4-p-tolyl-thiazol-5-yl)-acetic acid derivatives reveal stringent structural prerequisites for PTP1B inhibition. The acetic acid carboxyl group is indispensable, as esterification or amide derivatization ablates >90% of activity due to disrupted ionic interactions with Arg24 and Arg254 in the catalytic cleft. Ortho-substitutions on the p-tolyl ring enhance potency by 3–5 fold; 2-fluoro or 2-methoxy groups induce optimal shape complementarity with a hydrophobic subpocket lined by Phe182 and Tyr46. Conversely, para-electron-withdrawing groups (e.g., nitro, cyano) diminish activity by disrupting π-stacking with Phe182 [7].
The thiazole methyl group at C2 tolerates limited steric expansion: replacement with ethyl maintains ~85% activity, whereas bulkier isopropyl or phenyl groups cause steric clashes with Leu192. Significantly, 3,4-dimethoxyphenyl conjugates attached via the acetic acid linker exhibit submicromolar IC50 (0.51 µM) against PTP1B. This arises from the methoxy groups’ dual role: oxygen atoms form water-mediated hydrogen bonds with Asn111, while the aryl ring occupies a solvent-exposed hydrophobic region adjacent to the catalytic site. The following SAR trends are observed:
Table 2: SAR Analysis of Key Structural Modifications | Modification Site | Structural Change | Effect on PTP1B IC50 | Rationale |
---|---|---|---|---|
Acetic acid moiety | Esterification | >10-fold increase | Loss of ionic H-bonds | |
p-Tolyl ortho-position | 2-Fluoro substitution | 3.2-fold decrease | Enhanced hydrophobic packing | |
Thiazole C2 methyl | Ethyl replacement | ~15% activity loss | Mild steric perturbation | |
Conjugated aryl fragment | 3,4-Dimethoxyphenyl | IC50 = 0.51 µM | Water-mediated H-bonds & hydrophobic occupancy | [7] |
Fragment-based drug design (FBDD) prioritizes the (2-methyl-4-p-tolyl-thiazol-5-yl)-acetic acid core as a privileged scaffold due to its balanced physicochemical properties and vectorial diversity for fragment growth. In silico screening identifies fragment libraries anchored to three growth points:
Molecular docking validates fragment compatibility with DHFR and PTP1B targets. The acetic acid core maintains conserved interactions: ionic contact with DHFR’s Asp27 and dual hydrogen bonds with PTP1B’s phosphotyrosine loop. Attaching 4-fluorophenyl to the thiazole C4 position via a sulfonamide spacer improves DHFR inhibition (IC50 = 13.70 µM) by forming π-stacking with Phe31 and van der Waals contacts with Leu4. Free energy perturbation (FEP) calculations further quantify fragment contributions, revealing that electron-deficient heterocycles (e.g., pyrimidin-2-yl) conjugated to the acetic acid group lower binding energy by ΔG = −2.8 kcal/mol via water-displacement effects [8].
In silico fragment merging strategies combine the thiazole-acetic acid core with complementary fragments like piperidine-thiosemicarbazones. This exploits overlapping pharmacophoric features: the piperidine nitrogen occupies a conserved water coordination site, while the thiosemicarbazone sulfur chelates catalytic zinc in metalloenzymes. Dynamics simulations confirm that merged fragments maintain <1.0 Å RMSD in DHFR’s active site over 50 ns, demonstrating complex stability. The following computational profiles highlight optimal fragments:
Table 3: Computationally Optimized Fragments for Core Elaboration | Attachment Site | Optimal Fragment | ΔG (kcal/mol) | Target | Key Interactions |
---|---|---|---|---|---|
Acetic acid carboxyl | 4-Aminopiperidine | −9.2 | DHFR | H-bond with Asp27, water displacement | |
Thiazole C4 position | 4-Fluorobenzenesulfonamide | −8.7 | PTP1B | π-stacking with Phe182 | |
C2-methyl group | Cyclopropyl carbonyl | −8.1 | DHFR | Hydrophobic contact with Ile16 | [6] [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1